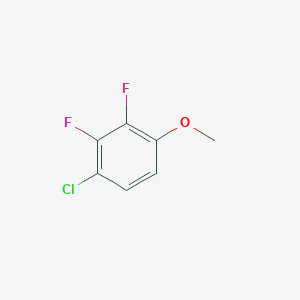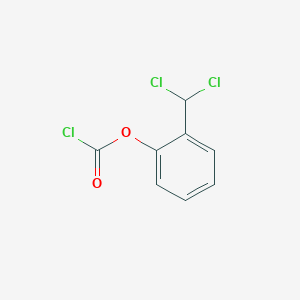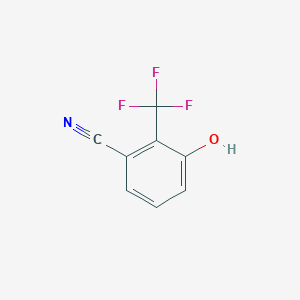
1-Chloro-2,3-difluoro-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“1-Chloro-2,3-difluoro-4-methoxybenzene” is a chemical compound with the molecular formula C7H5ClF2O . It has a molecular weight of 178.57 . This compound is a liquid in its physical form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the search results, it’s important to note that benzene derivatives can undergo nucleophilic substitution reactions . The presence of electron-withdrawing groups can enhance the rate of substitution .Physical And Chemical Properties Analysis
“this compound” is a liquid . Its molecular weight is 178.57 . The InChI code provides information about its molecular structure .Wissenschaftliche Forschungsanwendungen
Electrochemical Studies and Environmental Concerns
- Electrochemical Reduction of Environmental Pollutants: Research includes the study of electrochemical reduction processes for chlorinated and methoxylated compounds, indicating potential applications in pollution control and environmental remediation. One study explored the electrochemical reduction of methyl triclosan, a chlorinated and methoxylated benzene derivative, highlighting its relevance as an environmental pollutant and its microbial methylation from triclosan. This suggests potential electrochemical pathways for degradation or conversion of similar compounds, including 1-Chloro-2,3-difluoro-4-methoxybenzene, to less harmful products (Peverly et al., 2014).
Synthesis and Chemical Reactions
- Synthesis of Halogenated and Methoxylated Aromatic Compounds: Research on the synthesis of halogenated and methoxylated aromatic compounds can provide a foundation for understanding the chemical reactions and potential applications of this compound. For example, studies on the preparation of high-purity chloro-difluorobenzenes illustrate methods to isolate specific isomers for use in agricultural and pharmaceutical applications, suggesting that similar synthetic techniques could be applied to the production and purification of this compound for similar uses (Moore, 2003).
Analytical and Environmental Chemistry
- Analytical Applications and Environmental Degradation: Studies on the degradation of sunscreen agents in the presence of sodium hypochlorite have identified chlorinated breakdown products, demonstrating the reactivity of methoxybenzene compounds under certain conditions. This research can inform the understanding of the environmental fate and potential analytical detection methods for this compound and its degradation products (Gackowska et al., 2015).
Safety and Hazards
While specific safety and hazard information for “1-Chloro-2,3-difluoro-4-methoxybenzene” is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. For instance, “4-Chloro-1,2-difluorobenzene”, a similar compound, is known to be a flammable liquid and vapour. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-chloro-2,3-difluoro-4-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRDYVLYQUOVCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Tris[(2-oxo-1,3-dioxolan-4-yl)methyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B6331092.png)



![4-[(3,5-Dichlorobenzoyl)amino]-3-hydroxy-benzoic acid](/img/structure/B6331113.png)


